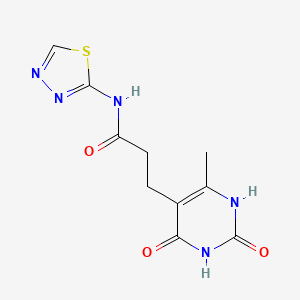

![molecular formula C26H25N3O4S B2558773 N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide CAS No. 922461-83-4](/img/structure/B2558773.png)

N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide” is a compound that belongs to the class of benzoxazole derivatives . Benzoxazole derivatives have been synthesized and evaluated for their in vitro anti-inflammatory efficacy . They have been found to show good efficacy in membrane stabilization activity and proteinase inhibitory efficacy .

Synthesis Analysis

The synthesis of benzoxazole derivatives involves the use of 2-(benzo[d]oxazol-2-yl)aniline . The compound 8-(benzo[d]oxazol-2-yl)-2-chloroquinoline-3-carbaldehyde was prepared using phosphorous oxychloride and dimethylformamide through Vilsmeyer-Haack cyclization .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzoxazole derivatives include the use of 2-(benzo[d]oxazol-2-yl)aniline . Further reactions involve the use of phosphorous oxychloride and dimethylformamide .Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can vary depending on the specific compound. For example, some compounds appear as a white solid with a melting point in the range of 152–156 °C . The IR spectrum can provide information about the functional groups present in the compound .Scientific Research Applications

Antimicrobial Activity

Benzoxazole derivatives, including the compound , have been found to exhibit significant antimicrobial activity . They have been tested against various Gram-positive and Gram-negative bacteria, such as Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi, and fungal strains like Candida albicans and Aspergillus niger .

Anticancer Activity

These compounds have also shown promising results in the field of oncology. They have been tested for their in vitro anticancer activity using the Human colorectal carcinoma (HCT116) cancer cell line . Some benzoxazole derivatives have shown better anticancer activity compared to the standard drug 5-fluorouracil .

Anti-inflammatory Activity

Benzoxazole derivatives are known for their anti-inflammatory effects . This makes them potential candidates for the development of new drugs to treat inflammatory diseases.

Antifungal Activity

In addition to their antibacterial properties, benzoxazole derivatives also exhibit antifungal activity . They have been tested against fungal strains like Candida albicans and Aspergillus niger .

Antiparkinson Activity

Benzoxazole derivatives have shown potential in the treatment of Parkinson’s disease . This opens up new avenues for research in neurodegenerative disorders.

Hepatitis C Virus Inhibition

These compounds have also been found to inhibit the Hepatitis C virus , making them potential candidates for antiviral drug development.

Amyloidogenesis Inhibition

Benzoxazole derivatives have been found to inhibit amyloidogenesis , which is the process of formation of amyloid plaques. These plaques are associated with diseases like Alzheimer’s, making these compounds potential candidates for the treatment of such diseases.

Rho-Kinase Inhibition

Rho-kinases play a crucial role in various cellular functions. Benzoxazole derivatives have been found to inhibit Rho-kinase , which could have implications in the treatment of diseases like hypertension, glaucoma, and erectile dysfunction.

Mechanism of Action

Target of Action

N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide is a benzoxazole derivative, which has been found to have a wide range of biological activities Benzoxazole derivatives have been reported to inhibit g-protein-coupled receptor kinases (grk-2 and -5), which are emerging therapeutic targets for the treatment of cardiovascular disease .

Mode of Action

For instance, some benzoxazole derivatives have been found to inhibit the activity of GRK-2 and -5 . This inhibition could potentially lead to changes in cellular signaling pathways, affecting the function of cells.

Biochemical Pathways

The inhibition of grk-2 and -5 by benzoxazole derivatives could potentially affect various signaling pathways in cells . These pathways could include those involved in cardiovascular function, given the role of GRK-2 and -5 in cardiovascular disease .

Result of Action

The inhibition of grk-2 and -5 by benzoxazole derivatives could potentially lead to changes in cellular signaling pathways, affecting the function of cells .

Future Directions

properties

IUPAC Name |

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O4S/c1-18-9-11-22(12-10-18)34(31,32)29-15-13-19(14-16-29)25(30)27-21-6-4-5-20(17-21)26-28-23-7-2-3-8-24(23)33-26/h2-12,17,19H,13-16H2,1H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBWVRRTFQVZJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2558691.png)

![1,7-dimethyl-3-(4-methylbenzyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2558692.png)

![methyl 2-(2-(7-ethoxy-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-5-methylthiophene-3-carboxylate](/img/structure/B2558695.png)

![4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2558696.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide](/img/structure/B2558697.png)

[(thiophen-2-yl)methyl]amine](/img/structure/B2558698.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2558699.png)

![N-(1-Furo[3,2-c]pyridin-2-ylethyl)prop-2-enamide](/img/structure/B2558701.png)

![N-(2-bromophenyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2558702.png)

![5-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2558713.png)